
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group attached to a non-6-en-3-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Non-6-en-3-one Backbone: This step involves the construction of the non-6-en-3-one backbone through a series of reactions, such as aldol condensation and subsequent dehydration.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where a suitable sulfonyl chloride reacts with the intermediate compound in the presence of a base.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (4R) enantiomer. This can be achieved through various methods, including chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the double bond in the non-6-en-3-one backbone.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group plays a crucial role in binding to these targets, while the non-6-en-3-one backbone provides structural stability and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms.
類似化合物との比較
Similar Compounds
- Ethyl (4R)-6-[(benzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- (4R)-4-[2-(benzenesulfonyl)ethenoxy]decanal
- (2E,4R)-4-(benzenesulfonyl)-2-methylpent-2-enal
Uniqueness
Compared to similar compounds, (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one stands out due to its unique combination of a benzenesulfonyl group and a non-6-en-3-one backbone. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
193416-19-2 |
|---|---|
分子式 |
C17H24O3S |
分子量 |
308.4 g/mol |
IUPAC名 |
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one |
InChI |
InChI=1S/C17H24O3S/c1-5-9-13(2)12-14(3)17(18)15(4)21(19,20)16-10-7-6-8-11-16/h6-11,14-15H,5,12H2,1-4H3/t14-,15?/m1/s1 |
InChIキー |
QCRQYYDMHNQTMJ-GICMACPYSA-N |
異性体SMILES |
CCC=C(C)C[C@@H](C)C(=O)C(C)S(=O)(=O)C1=CC=CC=C1 |
正規SMILES |
CCC=C(C)CC(C)C(=O)C(C)S(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
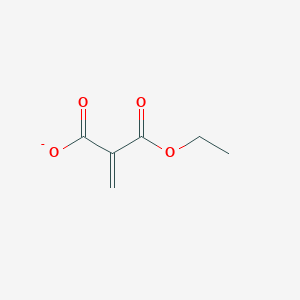
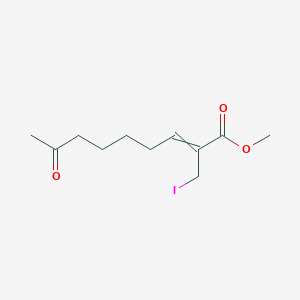
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)
![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)
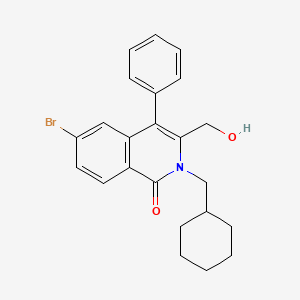
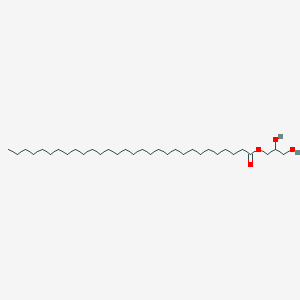
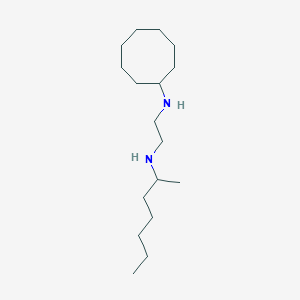




![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
